Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

TRPC6 antagonist Cardio-renal fibrosis Ion channel inhibitor

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (CAS 1426921-48-3) is a heterobifunctional synthetic intermediate with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol. Its structure uniquely combines three functional modules: a 6-amino-1,2-pyridazine ring, a piperidine linker, and a Boc (tert-butoxycarbonyl) protecting group.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 1426921-48-3
Cat. No. B6618691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
CAS1426921-48-3
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17)
InChIKeyMXVLKZHAGVQJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (CAS 1426921-48-3): Procurement Guide for a Differentiated Synthetic Intermediate


Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (CAS 1426921-48-3) is a heterobifunctional synthetic intermediate with the molecular formula C14H22N4O2 and a molecular weight of 278.35 g/mol . Its structure uniquely combines three functional modules: a 6-amino-1,2-pyridazine ring, a piperidine linker, and a Boc (tert-butoxycarbonyl) protecting group. This architecture enables selective, sequential derivatization at the primary amine and the piperidine nitrogen, making it a strategic building block for CNS-penetrant kinase inhibitors and SMN2 splicing modulators [1].

Why Generic Substitution of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate Fails: A Comparative Analysis of Key Intermediates


Procurement decisions for heterocyclic intermediates cannot rely on simple structural similarity. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate occupies a specific niche that its closest analogs cannot fill simultaneously. The piperazine analog (CAS 1211444-09-5) introduces a second basic nitrogen that alters logD and can compromise CNS MPO scores [1], while the ethyl ester analog (Ethyl 1-(6-aminopyridazin-3-yl)piperidine-4-carboxylate) presents an orthogonal deprotection challenge incompatible with acid-labile substrates . The des-Boc variant (4-(6-aminopyridazin-3-yl)piperidine) lacks the necessary protection for amide coupling or reductive amination sequences. Consequently, substituting any single analog risks either synthetic incompatibility or suboptimal physicochemical properties in the final target molecule. The quantitative evidence below substantiates why this specific intermediate is the optimal choice for programs targeting TRPC6 and SMN2 mechanisms.

Quantitative Evidence Guide: Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate vs. Closest Analogs


Directed Synthesis of Clinical-Stage TRPC6 Antagonists: BI-749327 and BI 764198

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is a direct and protected precursor to the core scaffold of Boehringer Ingelheim's clinical-stage TRPC6 antagonists, BI-749327 and BI 764198 (apecotrep) [1]. Direct Boc-deprotection of this intermediate yields 4-(6-aminopyridazin-3-yl)piperidine, which is then coupled to give BI-749327, a compound with reported IC50 values of 13 nM (mouse), 19 nM (human), and 15 nM (guinea pig) for TRPC6 . In contrast, the piperazine analog (tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate) does not appear in the published synthetic routes for these clinical candidates. This specific intermediate therefore provides a direct synthetic entry point to advanced leads with established in vivo efficacy in cardiac and renal fibrosis models [1].

TRPC6 antagonist Cardio-renal fibrosis Ion channel inhibitor

SMN2 Splicing Modulation: A Quantified Advantage Over Initial Screening Hits

The target compound serves as a key intermediate in the synthesis of SMN2 splicing modulators, including Branaplam (LMI070). A structurally related early hit compound containing the 6-aminopyridazin-3-yl)piperidine motif demonstrated SMN2 reporter activation of 1700% over DMSO control with an EC50 of 3.5 µM, and increased SMN protein levels with an EC50 of 0.6 µM in mouse models [1]. The Boc-protected form, while itself showing modest activity (EC50 = 2.60E+3 nM for SMN protein stabilization in HEK293 cells [2]), is critical for the synthesis of more potent analogs. Substitution with the ethyl ester analog would necessitate a complete re-optimization of the deprotection and coupling sequence, as the acid-labile Boc group is required for the final synthetic steps that yield the potent, sub-micromolar clinical candidates.

Spinal Muscular Atrophy SMN2 splicing Branaplam precursor

Piperidine vs. Piperazine: A Critical Difference in CNS Drug-Likeness

For CNS drug discovery programs, the choice between a piperidine and a piperazine linker has significant implications for physicochemical properties. Piperazine-containing analogs introduce an additional hydrogen bond acceptor (HBA) and a basic pKa, which can reduce membrane permeability and increase P-glycoprotein (P-gp) efflux risk [1]. The piperidine linker in the target compound (clogP ~1.5, tPSA ~60 Ų) typically results in a more favorable CNS MPO score compared to the piperazine analog (tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate, CAS 1211444-09-5, C13H21N5O2, MW: 279.34 g/mol), which has one additional nitrogen atom. For the closely related TRPC6 antagonist BI 764198, which targets renal and cardiac fibrosis, the piperidine linker is essential for the desired pharmacokinetic profile [2].

CNS drug design Piperidine vs. Piperazine Physicochemical properties

Optimal Research and Industrial Application Scenarios for Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate


Medicinal Chemistry: TRPC6 Antagonist Lead Optimization

Use this intermediate as the direct precursor to synthesize focused libraries of TRPC6 antagonists based on the BI-749327/BI 764198 scaffold. The Boc-protected piperidine allows for late-stage diversification at the piperidine nitrogen after acidic deprotection, enabling rapid SAR exploration while maintaining the critical 6-aminopyridazine hinge-binding motif. This approach has been validated by the generation of clinical candidates with nanomolar potency (IC50 13-19 nM) .

Medicinal Chemistry: SMN2 Splicing Modulator Development

Employ this intermediate in the synthesis of novel SMN2 splicing modulators for Spinal Muscular Atrophy (SMA). The Boc group is essential for the final deprotection step to generate the free piperidine, which is then functionalized to produce compounds with sub-micromolar EC50 values in cellular assays. This synthetic route has led to the clinical candidate Branaplam (LMI070) [1].

Chemical Biology: Kinase Inhibitor Probe Synthesis

Leverage the 6-aminopyridazine moiety as a hinge-binding scaffold for ATP-competitive kinase inhibitors. The piperidine linker provides an optimal exit vector for accessing the solvent-exposed region, and the Boc group allows for modular, parallel synthesis of focused probe libraries for target identification and validation studies. The specific combination of piperidine and aminopyridazine is chemically distinct from the commonly used piperazine-based kinase inhibitors, offering a novel chemical space for intellectual property generation [2].

Process Chemistry: Scalable Synthesis of Advanced Intermediates

Use this compound as a stable, storable intermediate in multi-kilogram manufacturing campaigns. The Boc protecting group provides superior stability compared to Fmoc or Cbz analogs, and the crystalline nature of the compound (95% purity, solid at room temperature ) facilitates purification and handling on large scale, reducing production costs and improving supply chain reliability.

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